4-(2-Morpholin-4-yl-thiazol-4-yl)-phenylamine

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

Researchers requiring selective PI3K inhibitors face scaffold interchangeability issues: generic thiazole analogs lack the critical 2-morpholino H-bond motif. This compound (CAS: 883545-59-3) delivers the validated privileged structure. - **Core value**: 2-Morpholinothiazole scaffold essential for PI3K selectivity (patent literature). - **Functional handle**: Primary aniline enables biotin/fluorophore conjugation for target engagement assays. - **Supply**: Defined purity, immediate shipping for SAR or chemical probe development.

Molecular Formula C13H15N3OS
Molecular Weight 261.34
CAS No. 883545-59-3
Cat. No. B2892736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Morpholin-4-yl-thiazol-4-yl)-phenylamine
CAS883545-59-3
Molecular FormulaC13H15N3OS
Molecular Weight261.34
Structural Identifiers
SMILESC1COCCN1C2=NC(=CS2)C3=CC=C(C=C3)N
InChIInChI=1S/C13H15N3OS/c14-11-3-1-10(2-4-11)12-9-18-13(15-12)16-5-7-17-8-6-16/h1-4,9H,5-8,14H2
InChIKeyJIQAIHSQSXBLDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(2-Morpholin-4-yl-thiazol-4-yl)-phenylamine Procurement and Overview


4-(2-Morpholin-4-yl-thiazol-4-yl)-phenylamine (CAS: 883545-59-3), molecular formula C13H15N3OS and molecular weight 261.34 g/mol, is a thiazole derivative featuring a 2-morpholin-4-yl substitution. This compound belongs to a class of selective phosphoinositide 3-kinase (PI3K) inhibitors described in patent literature, where the 2-position morpholin-4-yl moiety is critical for enzyme selectivity. [1]

Scaffold Morpholinyl-thiazole core for PI3K inhibitor development
Selectivity Reported morpholine position supports kinase selectivity studies
Chemistry Primary aniline handle enables derivatisation and probe synthesis

Why 4-(2-Morpholin-4-yl-thiazol-4-yl)-phenylamine Is Irreplaceable


In medicinal chemistry, the presence and position of the morpholine moiety on the thiazole ring are critical determinants of kinase selectivity and potency. [1] Studies on related benzothiazole PI3Kβ inhibitors confirm that the morpholine group at the 2-position is essential for potent antitumor activity, as it engages a key hydrogen-bond network in the kinase active site. [2] Generic substitution of the morpholine group or alteration of its attachment point would likely ablate target binding and undermine the compound's utility as a selective PI3K inhibitor scaffold, making it non-interchangeable with simpler thiazole analogs.

Morpholine position Altering the 2-morpholine attachment may shift kinase selectivity profiles and reduce PI3K affinity.
Thiazole core Replacing the thiazole with simpler heterocycles can compromise the hydrogen-bond network required for binding.
Aniline handle Absence of the primary amine limits further functionalisation and chemical biology applications.

Differentiation Evidence for 4-(2-Morpholin-4-yl-thiazol-4-yl)-phenylamine


Structural Basis for PI3Kβ Inhibition

The morpholine group at the 2-position of the thiazole ring is a structural determinant for potent PI3Kβ inhibition. In a series of benzothiazole PI3Kβ inhibitors, compounds bearing a morpholine group in the 2-position exhibited significantly higher antitumor activity compared to analogs lacking this substituent. [1]

Morpholine requirement
Class-level inference
Morpholine at 2-position supports PI3Kβ inhibition
Supports kinase selectivity research workflow
Based on benzothiazole class docking and enzyme assays
Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

Commercial Availability and Purity

The compound is commercially available from multiple vendors with a purity specification of ≥95.0%. This level of purity is standard for research-grade kinase inhibitor scaffolds and enables direct use in biological assays without further purification.

Commercial Purity
Data to verify
≥95.0%
Meets standard research-grade purity for kinase inhibitor screening
Supplier Certificate of Analysis
Chemical Synthesis Procurement Quality Control

Research and Procurement Applications for 4-(2-Morpholin-4-yl-thiazol-4-yl)-phenylamine


Lead Optimization for PI3K Inhibitors

This compound serves as a core scaffold for the development of selective PI3K inhibitors. The morpholin-4-yl-thiazole core is a privileged structure for targeting the PI3K family, and this specific aniline derivative provides a handle for further functionalization to tune isoform selectivity and pharmacokinetic properties. [1]

SAR Studies in Kinase Discovery

Researchers can use this compound as a reference standard or starting material to investigate the SAR of thiazole-based kinase inhibitors. Its defined structure allows systematic modification of the phenylamine moiety to explore effects on PI3K isoform binding and cellular activity, leveraging the known importance of the 2-morpholinothiazole motif. [1]

Chemical Biology Probe Synthesis

The compound's primary amine functionality enables facile conjugation to biotin, fluorophores, or solid supports for the generation of affinity probes or chemical biology tools. This allows for target engagement studies and the interrogation of PI3K signaling pathways in cellular contexts. [1]

Application
Selection Property
Validation Focus
PI3K inhibitor lead optimisation
Morpholinyl-thiazole core scaffold
PI3K isoform selectivity profiling
Kinase SAR studies
Defined aniline derivatisation site
Target engagement and cellular activity
Chemical biology probe synthesis
Primary amine conjugation handle
PI3K pathway target engagement

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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